REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:9]([CH2:12][CH2:13][CH3:14])(=[O:11])=[O:10])=[C:6]([CH:8]=1)[NH2:7].CN1CC[O:19][CH2:18][CH2:17]1.C(Cl)(=O)C>C(Cl)Cl.O>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:9]([CH2:12][CH2:13][CH3:14])(=[O:11])=[O:10])=[C:6]([NH:7][C:18](=[O:19])[CH3:17])[CH:8]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=C(N)C1)S(=O)(=O)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=C(N)C1)S(=O)(=O)CCC
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=C(C1)NC(C)=O)S(=O)(=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |